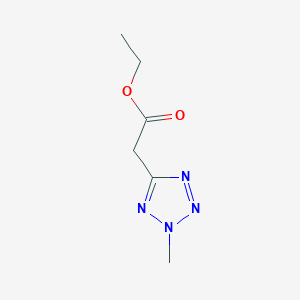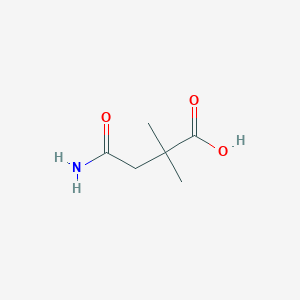
2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2’-Carboethoxy-3-(4-methylphenyl)propiophenone consists of a benzene ring attached to a propiophenone group with an ethoxy carbonyl (carboethoxy) group at the 2’ position and a methyl group at the 4 position of the phenyl ring .Physical And Chemical Properties Analysis
2’-Carboethoxy-3-(4-methylphenyl)propiophenone has a molecular weight of 296.4 g/mol and a molecular formula of C19H20O3. Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
2'-Carboethoxy-3-(4-methylphenyl)propiophenone and similar compounds have been explored for the synthesis of active pharmaceutical intermediates. The synthesis of these molecules often involves complex and environmentally challenging routes. Innovations in synthesis methods, such as liquid–liquid–liquid phase-transfer catalysis, have been developed to achieve more efficient and greener production processes, crucial for various drug manufacturing processes (Yadav & Sowbna, 2012).
Improvements in Polymer Materials
Compounds like 2'-Carboethoxy-3-(4-methylphenyl)propiophenone have been used in the development of new antioxidants for polymer materials such as Polyoxymethylene (POM). These new structures exhibit enhanced resistance to heat aging and solvent extraction compared to existing antioxidants, which is particularly relevant in industries like automotive manufacturing (Park et al., 2012).
Calcium Antagonistic and Antioxidant Activities
Research has also been conducted on derivatives of similar compounds for their potential as novel calcium antagonists with antioxidant activity. These compounds show promise in inhibiting calcium overload and may have therapeutic potential in conditions where calcium dysregulation is a factor (Kato et al., 1999).
Bioremediation Applications
Derivatives of similar compounds have been studied in the context of bioremediation, specifically in the degradation of environmental pollutants. For instance, research involving the use of laccase enzymes in reverse micelles systems has shown effective degradation of hydrophobic phenols, indicating potential applications in environmental clean-up and pollution control (Chhaya & Gupte, 2013).
Exploring Antioxidant Properties
Studies have also focused on the antioxidant properties of bisphenols, including those structurally related to 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. These investigations are crucial in understanding the role of these compounds in various biological processes and their potential therapeutic applications (Amorati et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLXCXRVHHSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644115 | |
| Record name | Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-59-7 | |
| Record name | Ethyl 2-[3-(4-methylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)











